

A Technical Guide to 2,4-Dibromobenzaldehyde: Properties and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2,4-Dibromobenzaldehyde	
Cat. No.:	B1584873	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2,4-Dibromobenzaldehyde**, a key intermediate in organic synthesis. The document details its fundamental molecular properties and explores its application in synthetic methodologies, offering valuable information for professionals in research and drug development.

Core Molecular Data

2,4-Dibromobenzaldehyde is an organic compound featuring a benzaldehyde core substituted with two bromine atoms at the 2 and 4 positions.[1] This substitution pattern creates a unique electronic environment that dictates its reactivity.[2] The presence of the aldehyde group and the electron-withdrawing bromine atoms makes it a valuable building block for a variety of more complex molecules.[2][3]

The fundamental quantitative data for **2,4-Dibromobenzaldehyde** is summarized below.

Property	Value	Source
Molecular Formula	C7H4Br2O	[1][2][3][4][5]
Molecular Weight	263.91 g/mol	[2][3][4][5]

Synthetic Applications and Experimental Protocols

Foundational & Exploratory

2,4-Dibromobenzaldehyde is a versatile intermediate primarily utilized in the synthesis of pharmaceuticals, agrochemicals, and other complex organic compounds.[3] The bromine atoms on the aromatic ring are susceptible to participating in cross-coupling reactions, which are fundamental in the formation of new carbon-carbon and carbon-heteroatom bonds.[4]

One of the most significant applications of halogenated aromatic compounds like **2,4- Dibromobenzaldehyde** is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction forms a carbon-carbon bond between the brominated aromatic ring and an organoboron compound.

The following is a representative protocol for a mono-arylation reaction at the more reactive C2 position, adapted from established methodologies for similar dihalogenated heterocycles.[6] This procedure serves as a foundational method for researchers utilizing **2,4- Dibromobenzaldehyde** in synthetic routes.

Objective: To synthesize a 2-aryl-4-bromobenzaldehyde derivative via a regioselective Suzuki-Miyaura cross-coupling reaction.

Materials:

- 2,4-Dibromobenzaldehyde
- · Arylboronic acid
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
- Base (e.g., 2 M aqueous Potassium Carbonate [K₂CO₃] solution)
- Solvent (e.g., 1,4-Dioxane)
- Argon or Nitrogen gas (for inert atmosphere)
- Standard glassware for organic synthesis (e.g., pressure tube, condenser)
- Reagents for workup and purification (e.g., water, dichloromethane, anhydrous sodium sulfate, silica gel)

Procedure:

- Reaction Setup: To a pressure tube, add 2,4-Dibromobenzaldehyde (1.0 mmol), the desired arylboronic acid (1.1 mmol), and the palladium catalyst Pd(PPh₃)₄ (0.03 mmol).[6]
- Solvent and Base Addition: Add 1,4-Dioxane (5 mL) to the tube, followed by the 2 M aqueous K₂CO₃ solution (1.0 mL).[6]
- Inerting: Seal the pressure tube and ensure the reaction mixture is under an inert atmosphere by purging with argon gas for approximately 10 minutes.[6]
- Heating: Heat the reaction mixture to 80 °C.[6]
- Monitoring: Monitor the reaction's progress over 3-5 hours using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6]
- Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water (10 mL) and extract the product into an organic solvent like dichloromethane (3 x 15 mL).[6]
- Isolation: Combine the organic layers and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the resulting filtrate under reduced pressure to remove the solvent.[6]
- Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in heptane), to yield the final 2-aryl-4bromobenzaldehyde product.[6]

Visualized Experimental Workflow

The logical flow of the Suzuki-Miyaura cross-coupling reaction is a critical aspect of experimental design. The following diagram illustrates the key steps from setup to final product purification.

Click to download full resolution via product page

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2,4-Dibromobenzaldehyde | C7H4Br2O | CID 621611 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 5629-98-1: 2,4-Dibromobenzaldehyde | CymitQuimica [cymitquimica.com]
- 4. 2,4-Dibromobenzaldehyde | 5629-98-1 | Benchchem [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Technical Guide to 2,4-Dibromobenzaldehyde: Properties and Synthetic Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584873#2-4-dibromobenzaldehyde-molecular-formula-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com